molecular formula C15H24O2 B1583027 Dihydrocurcumenone CAS No. 142717-57-5

Dihydrocurcumenone

Cat. No. B1583027
CAS RN: 142717-57-5
M. Wt: 236.35 g/mol
InChI Key: OQZCUYXRSFWCJU-ZGFBFQLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrocurcumenone is a carabrane-type sesquiterpene . It can be isolated from the rhizomes of Curcuma zedoaria .


Synthesis Analysis

The synthesis of this compound-like compounds has been carried out by the mechanochemical method, which is an efficient green method for the synthesis of organic compounds . The most efficient grinding time for mechanochemical synthesis was determined using PXRD and DSC techniques .


Physical And Chemical Properties Analysis

This compound is known to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its exact physical and chemical properties are yet to be fully elucidated.

Scientific Research Applications

Transformation and Derivation from Sesquiterpenes

Dihydrocurcumenone is linked to the transformation of sesquiterpenes. Sakui et al. (1992) explored the transformation of germacrone into guaiane-type sesquiterpenes by cultured cells of Curcuma zedoaria, identifying this compound as a key intermediate. This study highlighted the potential of this compound in biotransformation processes within plant cells (Sakui et al., 1992).

Antinociceptive Properties

Research by Pamplona et al. (2006) showed that dihydrocurdione, a compound related to this compound, exhibited significant antinociceptive activity. This study conducted on Curcuma zedoaria grown in Brazil revealed the plant's potential for pain relief, suggesting a similar application for this compound (Pamplona et al., 2006).

Cytotoxic Activity

A 2014 study by Hamdi et al. focused on Curcuma zedoaria, known for its use in food and traditional medicine. The research identified this compound among the compounds exhibiting cytotoxic activity against human cancer cell lines, providing a basis for the plant's ethnomedical use in cancer treatment (Hamdi et al., 2014).

Vasorelaxant Activity

In the realm of cardiovascular research, Matsuda et al. (2001) discovered that 4S-dihydrocurcumenone from Zedoariae Rhizoma showed potent vasorelaxant activity. This compound was found to inhibit contractions induced by high concentrations of potassium in rat aortic strips, indicating a potential application in treating cardiovascular conditions (Matsuda et al., 2001).

Anti-androgenic Effects

The anti-androgenic effects of sesquiterpenes, including compounds related to this compound, were studied by Suphrom et al. (2012). Their research on Curcuma aeruginosa Roxb. highlighted the potential of these compounds in treating androgen-dependent disorders, providing a relevant context for this compound's applications (Suphrom et al., 2012).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Dihydrocurcumenone . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

Dihydrocurcumenone, a natural product isolated from the plant Curcuma longa , primarily targets bacterial topoisomerase II and protein synthesis . It is thought to inhibit the activity of RNA polymerase . Additionally, this compound exhibits anti-inflammatory activities, which are believed to be due to the inhibition of NF-κB activation by inhibiting IKKβ kinase activity .

Mode of Action

The interaction of this compound with its targets leads to significant changes. By inhibiting bacterial topoisomerase II and protein synthesis, it disrupts the normal functioning of these processes . The inhibition of RNA polymerase activity prevents the transcription of DNA into RNA, thereby affecting protein synthesis . Furthermore, by inhibiting IKKβ kinase activity, this compound prevents the activation of NF-κB, a protein complex that plays a key role in regulating the immune response to infection .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The inhibition of bacterial topoisomerase II and protein synthesis disrupts the normal cellular processes of bacteria . The inhibition of NF-κB activation affects the inflammatory response pathway, potentially reducing inflammation .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of bacterial cellular processes and the potential reduction of inflammation . By inhibiting bacterial topoisomerase II and protein synthesis, it can interfere with bacterial growth and proliferation . Its anti-inflammatory activities could potentially alleviate symptoms in conditions characterized by excessive inflammation .

Biochemical Analysis

Biochemical Properties

Dihydrocurcumenone plays a significant role in biochemical reactions, particularly in vascular relaxation. It has been shown to inhibit the high concentration of potassium-induced constriction of isolated rat aortic strips . This compound interacts with various enzymes and proteins, including those involved in vasorelaxation. The nature of these interactions involves the modulation of ion channels and the inhibition of smooth muscle contraction, which contributes to its vasorelaxant activity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the vascular smooth muscle cells by inhibiting their contraction, thereby promoting relaxation

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to ion channels in vascular smooth muscle cells, inhibiting their activity and preventing muscle contraction . This binding interaction is crucial for its vasorelaxant effect. Furthermore, this compound may influence the expression of genes related to inflammation and oxidative stress, contributing to its overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant vasorelaxant activity without causing adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to determine the optimal dosage range to maximize the therapeutic benefits of this compound while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. As a sesquiterpene, this compound undergoes metabolic transformations that may affect its bioavailability and efficacy . The specific enzymes and cofactors involved in these pathways are crucial for understanding the compound’s metabolic flux and its impact on metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction affects its localization and accumulation within specific tissues, influencing its overall therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action and optimizing its therapeutic applications.

properties

IUPAC Name

(1S,6R,7R)-7-[(3S)-3-hydroxybutyl]-1-methyl-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-9(2)11-7-13-12(6-5-10(3)16)15(13,4)8-14(11)17/h10,12-13,16H,5-8H2,1-4H3/t10-,12+,13+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZCUYXRSFWCJU-ZGFBFQLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1C2C1(CC(=O)C(=C(C)C)C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC[C@@H]1[C@@H]2[C@]1(CC(=O)C(=C(C)C)C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931611
Record name 7-(3-Hydroxybutyl)-1-methyl-4-(propan-2-ylidene)bicyclo[4.1.0]heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142717-57-5
Record name 4S-Dihydrocurcumenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142717575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(3-Hydroxybutyl)-1-methyl-4-(propan-2-ylidene)bicyclo[4.1.0]heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological activity of Dihydrocurcumenone?

A1: Research indicates that this compound, a carabrane-type sesquiterpene found in zedoary, exhibits vasorelaxant activity. Specifically, it was found to inhibit the contraction of isolated rat aortic strips induced by a high concentration of potassium ions []. This suggests a potential role for this compound in cardiovascular health, although further research is needed to confirm this.

Q2: Does this compound have any potential applications in skincare?

A2: While the provided research [] focuses on the vasorelaxant activity of this compound, a separate study [] suggests potential applications in skincare. This research highlights the compound's ability to prevent hyaluronic acid degradation and activate fibroblasts, both of which are crucial for maintaining skin elasticity and youthful appearance. These findings suggest that this compound could be a promising ingredient in anti-aging skincare products.

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